molecular formula C10H10ClNaO4 B12063016 Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate CAS No. 1049737-99-6

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate

Cat. No.: B12063016
CAS No.: 1049737-99-6
M. Wt: 252.62 g/mol
InChI Key: NZFKWKOBJBRWMV-TXOOBNKBSA-M
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Description

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and a but-2-enoate moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or water

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated compound.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-4-oxobut-2-enoate

    Reduction: 4-(4-chlorophenyl)-4-hydroxybutanoate

    Substitution: 4-(4-methoxyphenyl)-4-hydroxybut-2-enoate

Scientific Research Applications

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate can be compared with other similar compounds, such as:

  • Sodium (2E)-4-(4-fluorophenyl)-4-hydroxybut-2-enoate
  • Sodium (2E)-4-(4-bromophenyl)-4-hydroxybut-2-enoate
  • Sodium (2E)-4-(4-methylphenyl)-4-hydroxybut-2-enoate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity, making each compound unique in its applications and effects.

Properties

CAS No.

1049737-99-6

Molecular Formula

C10H10ClNaO4

Molecular Weight

252.62 g/mol

IUPAC Name

sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate;hydrate

InChI

InChI=1S/C10H9ClO3.Na.H2O/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;;/h1-6,9,12H,(H,13,14);;1H2/q;+1;/p-1/b6-5+;;

InChI Key

NZFKWKOBJBRWMV-TXOOBNKBSA-M

Isomeric SMILES

C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.O.[Na+]

Origin of Product

United States

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